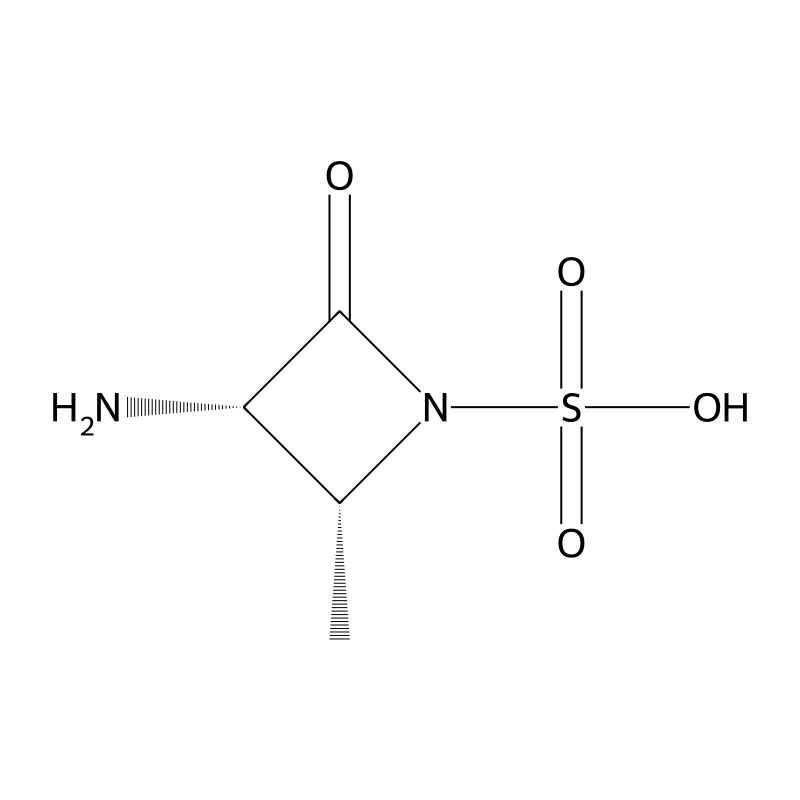

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Applications in Erythroid Development

Several studies have explored the role of isocitrate in erythroid development. Iron-sulfur enzymes (aconitases) regulate erythrocyte formation by catalyzing the isomerization of citrate to isocitrate. Iron deficiency leads to reduced aconitase activity, while exogenous isocitrate can reverse anemia progression in iron-deprived mice .

Microbial Production of ICA

ICA can be produced through microbial fermentation using Yarrowia lipolytica yeast strains and renewable plant oils (e.g., sunflower or rapeseed oil) as substrates. Researchers have developed an efficient method for isolating ICA from the fermentation solution. This method involves selective adsorption of ICA directly onto activated carbon, followed by elution with methanol to release both ICA and citric acid. The final separation of ICA is achieved using known methods. This approach eliminates the need for electrodialysis, avoids the presence of accompanying dyestuffs, and spares energy and time .

Potential Therapeutic Applications

ICA has shown promise as a substance for preventing and treating certain diseases. Although it was initially considered only a biochemical reagent, evidence suggests that it could have therapeutic benefits.

Chiral Derivatives Synthesis

ICA serves as a valuable chiral building block for synthesizing various derivatives. Researchers have successfully synthesized several multigram quantities of chiral compounds using ICA as a starting material. These derivatives find applications in pharmaceuticals, agrochemicals, and other fields .

Esters and Organic Synthesis

ICA derivatives, such as esters, have been investigated for their potential in organic synthesis. These compounds can participate in various chemical reactions, leading to the creation of novel molecules with specific properties. Researchers continue to explore the synthetic potential of ICA derivatives .

- Aurich, A.; Hofmann, J.; Oltrogge, R.; Wecks, M.; Glaser, R.; Blömer, L.; Mauersberger, S.; Roland, A.; Müller, R.A.; Sicker, D.; et al. Improved isolation of microbiologically produced (2R,3S)-isocitric acid by adsorption on activated carbon and recovery with methanol. Org. Process Res. Dev. 2017, 21, 866–870 .

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid is a synthetic compound that belongs to the class of sulfonic acids. It features a unique bicyclic structure characterized by an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid is primarily influenced by its functional groups, including the amino and carbonyl groups. These groups can participate in various reactions such as:

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: The carbonyl group can engage in condensation reactions, forming larger molecules through the release of water.

- Redox Reactions: Depending on the conditions, the compound may undergo oxidation or reduction processes.

These reactions are essential for understanding how this compound can be utilized in biological systems and synthetic pathways.

Research indicates that (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid exhibits various biological activities. Notably, it has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to naturally occurring amino acids suggests that it may interact with biological targets effectively. Studies on similar compounds have highlighted their roles in modulating metabolic processes, suggesting that this compound could have therapeutic implications.

The synthesis of (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid typically involves multi-step organic reactions. Common methods include:

- Starting Materials: Utilizing readily available amino acids or derivatives as precursors.

- Cyclization: Employing cyclization reactions to form the azetidine ring.

- Functionalization: Introducing the sulfonic acid group through sulfonation reactions.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid span several fields:

- Pharmaceuticals: Potential use as a drug candidate due to its enzymatic inhibition properties.

- Biochemistry: As a tool for studying metabolic pathways and enzyme functions.

- Agriculture: Possible applications in developing agrochemicals that modulate plant growth or resistance.

Interaction studies involving (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid focus on its binding affinity to various biological targets. High-throughput screening methods are often employed to evaluate its effects on enzyme activity and cellular processes. These studies are crucial for determining its therapeutic potential and understanding its mechanism of action.

Several compounds share structural or functional similarities with (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid. A comparison highlights its unique features:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Aminoethanesulfonic Acid | Amino Acid | Antioxidant, neuroprotective | Simple structure, widely studied |

| 3-Aminopropanesulfonic Acid | Amino Acid | Buffering agent | Longer carbon chain |

| 5-Aminolevulinic Acid | Porphyrin Precursor | Antitumor activity | Involved in heme synthesis |

| (2S,4R)-4-Amino-N-(1-carboxyethyl)proline | Amino Acid Derivative | Antimicrobial | Contains an additional carboxylic group |

This table illustrates that while these compounds may share some functionalities, (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid's unique bicyclic structure and specific functional groups contribute to its distinct biological properties and potential applications.